molecular formula C7H4F3NO2 B023579 2-(Trifluoromethyl)nicotinic acid CAS No. 131747-43-8

2-(Trifluoromethyl)nicotinic acid

Cat. No. B023579
CAS RN: 131747-43-8
M. Wt: 191.11 g/mol
InChI Key: BFROETNLEIAWNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinic acid, also known as 2-(Trifluoromethyl)pyridine-3-carboxylic Acid, is a white to almost white powder or crystal . It has a molecular formula of C7H4F3NO2 and a molecular weight of 191.11 . It is used as an intermediate for agrochemical fungicides .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)nicotinic acid involves the use of formate and acetate as raw materials, adding ammonium salt to prepare 3-amino acrylate, and then reacting with 4-ethoxy-1, 1-trifluoro-3-butene-2-ketone . Another method involves lithiating 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)nicotinic acid is characterized by a pyridine ring with a carboxylic acid group and a trifluoromethyl group attached to it . The compound has a molecular formula of C7H4F3NO2 and a molecular weight of 191.11

Scientific Research Applications

Synthesis of COMT Inhibitors

2-(Trifluoromethyl)nicotinic acid is utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors . These inhibitors play a crucial role in the treatment of diseases like Parkinson’s, as they help in prolonging the effect of levodopa therapy. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds .

Agrochemical Applications

This compound serves as a key structural motif in the development of agrochemicals. Its derivatives are used to protect crops from pests, with over 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names. The unique properties of the fluorine atom contribute to the efficacy of these products .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 2-(Trifluoromethyl)nicotinic acid is involved in the production of various drugs. Its role as an intermediate allows for the creation of more complex molecules that can be used in a range of therapeutic applications .

Veterinary Medicine

In veterinary medicine, derivatives of this compound are incorporated into treatments for animals. This includes medications that address a variety of conditions, enhancing the health and well-being of livestock and pets .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in the construction of the pyridine ring. This is a fundamental structure in many organic molecules, and its synthesis is critical for creating a wide array of chemical entities .

Mechanism of Action

Target of Action

Given its structural similarity to nicotinic acid, it may interact with similar biological targets, such as nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

For instance, it could bind to nicotinic acetylcholine receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFROETNLEIAWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380556
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)nicotinic acid

CAS RN

131747-43-8
Record name 2-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(trifluoromethyl)nicotinic acid a valuable building block in pharmaceutical synthesis?

A1: 2-(Trifluoromethyl)nicotinic acid derivatives have shown promise as key intermediates in the development of new pharmaceuticals. Specifically, they are crucial for synthesizing a novel COMT (Catechol-O-methyltransferase) inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights the potential of this compound in targeting neurological disorders where COMT inhibition plays a therapeutic role.

Q2: What are the recent advancements in synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid?

A2: A practical four-step synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been achieved. [] The process begins with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching to introduce the carboxylic acid group. Subsequent directed lithiation and iodination, followed by palladium-catalyzed coupling with tert-butyl carbamate and deprotection, yield the target compound with an overall yield of 50%. This streamlined approach offers a more efficient route compared to previous methods.

Q3: Are there any known biological targets of 2-(trifluoromethyl)nicotinic acid derivatives?

A3: Research has identified Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as a target for 2-(trifluoromethyl)nicotinic acid derivatives. [] Specifically, a complex between DHFR and 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid has been investigated. This interaction suggests the potential of these compounds as antitubercular agents, warranting further investigation into their mechanism of action and therapeutic efficacy.

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